molecular formula C11H13FO3 B135770 (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane CAS No. 303176-45-6

(1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

Cat. No.: B135770
CAS No.: 303176-45-6
M. Wt: 212.22 g/mol
InChI Key: GCGMAEKAEXMJNG-MWLCHTKSSA-N
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Description

®-1-(®-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol is a chiral compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(®-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoro-2H-chromene and ethane-1,2-diol.

    Chiral Catalysts: Chiral catalysts are often used to ensure the correct stereochemistry of the product.

    Reaction Conditions: The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Chemistry: Employing continuous flow chemistry techniques to improve efficiency and scalability.

    Purification: Implementing advanced purification methods such as chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(®-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(®-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antioxidant, anti-inflammatory, or antimicrobial properties.

Medicine

In medicine, it could be explored for its potential therapeutic effects, including its role in drug development for treating diseases.

Industry

Industrially, the compound might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(®-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It could bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Other chromene derivatives with similar structures and biological activities.

    Fluorinated Compounds: Compounds containing fluorine atoms that exhibit unique chemical and biological properties.

Uniqueness

®-1-(®-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol is unique due to its specific stereochemistry and the presence of both a fluorine atom and a chromene moiety. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(1R)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,13-14H,1,3,6H2/t9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGMAEKAEXMJNG-MWLCHTKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458726
Record name (R)-1-((R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303176-45-6
Record name (1R)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303176-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1-((R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1’R, 2R)-2-(1’, 2’-Dihydroxyethyl)-6-fluorochromane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.247
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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